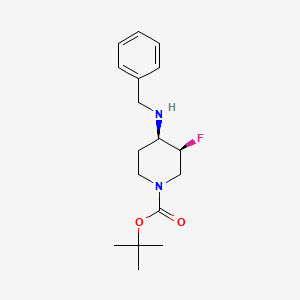

(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of “(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate” has been discussed in several scientific papers. For instance, an efficient synthesis of this compound, which is a useful intermediate for the chiral synthesis of important drug molecules, has been reported .Molecular Structure Analysis

The molecular structure of “(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate” is unique and allows for various applications. The molecule contains a total of 44 bonds, including 21 non-H bonds, 12 multiple bonds, 6 rotatable bonds, and 12 aromatic bonds .Chemical Reactions Analysis

The chemical reactions involving “(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate” are complex and involve multiple steps. For instance, the compound has been used in the synthesis of important drug molecules .Physical And Chemical Properties Analysis

“(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate” has several notable physical and chemical properties. It has a density of 1.1±0.1 g/cm^3, a boiling point of 405.0±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C. The compound also has a molar refractivity of 85.1±0.4 cm^3 and a polar surface area of 42 Å^2 .Aplicaciones Científicas De Investigación

Stereoselective Synthesis

This compound and its derivatives are critical in the stereoselective synthesis of various organic molecules. For example, studies have shown that tert-butyl piperidine-1-carboxylate derivatives can undergo reactions to yield cis and trans isomers with high selectivity. These processes are essential for creating compounds with specific configurations, which is crucial in the development of pharmaceuticals and other biologically active molecules (Boev et al., 2015).

Synthesis of Pipecolic Acid Derivatives

Research has demonstrated the use of tert-butyl piperidine-1-carboxylate derivatives in the synthesis of pipecolic acid derivatives through a cascade of reactions. The ability to transform these compounds into pipecolic acid derivatives underlines their versatility in synthetic organic chemistry, providing a pathway to synthesize complex molecules from simpler precursors (Purkayastha et al., 2010).

Advanced Intermediates for Drug Discovery

The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, has been reported as an important intermediate in the development of novel inhibitors targeting protein tyrosine kinase Jak3, demonstrating the utility of these compounds in the discovery and development of new drugs (Chen Xin-zhi, 2011).

Enantioselective Synthesis for CCR2 Antagonists

An efficient enantioselective synthesis involving an iodolactamization key step has been developed for derivatives serving as essential intermediates in producing potent CCR2 antagonists. This highlights the role of such compounds in synthesizing enantiomerically pure substances, which are often required for the selective modulation of biological targets (Campbell et al., 2009).

Antibacterial and Anthelmintic Activity

Some derivatives have been synthesized and evaluated for their antibacterial and anthelmintic activities, showing that modifications of the tert-butyl piperidine-1-carboxylate scaffold can lead to biologically active compounds. This application underscores the potential of these compounds in medicinal chemistry for discovering new therapeutic agents (Sanjeevarayappa et al., 2015).

Propiedades

IUPAC Name |

tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBLMDWEOQDVAC-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501126175 | |

| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501126175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |

CAS RN |

211108-53-1 | |

| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211108-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501126175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)